molecular formula C6H3F9N4O4S3 B12590540 5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide CAS No. 316826-66-1

5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B12590540
CAS No.: 316826-66-1
M. Wt: 462.3 g/mol
InChI Key: ZIZPSSXZSNIUPK-UHFFFAOYSA-N
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Description

5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is a complex organosulfur compound characterized by the presence of a thiadiazole ring and sulfonamide groups. This compound is notable for its unique chemical structure, which includes a nonafluorobutylsulfonyl group, making it highly fluorinated and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of 1,3,4-thiadiazole-2-sulfonamide with nonafluorobutanesulfonyl fluoride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiadiazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The highly electronegative fluorine atoms can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonamide group can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Bis(trifluoromethylsulfonyl)imide: Another highly fluorinated compound with similar applications in chemistry and industry.

    Trifluoromethanesulfonamide: Known for its use in medicinal chemistry and as a reagent in organic synthesis.

    Nonafluorobutanesulfonate: Used in the production of fluorinated surfactants and materials.

Uniqueness

5-(Nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide is unique due to its combination of a thiadiazole ring and a highly fluorinated sulfonamide group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

316826-66-1

Molecular Formula

C6H3F9N4O4S3

Molecular Weight

462.3 g/mol

IUPAC Name

5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C6H3F9N4O4S3/c7-3(8,5(11,12)13)4(9,10)6(14,15)26(22,23)19-1-17-18-2(24-1)25(16,20)21/h(H,17,19)(H2,16,20,21)

InChI Key

ZIZPSSXZSNIUPK-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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